Home > Products > Screening Compounds P72230 > Tenofovir amibufenamide
Tenofovir amibufenamide -

Tenofovir amibufenamide

Catalog Number: EVT-10963706
CAS Number:
Molecular Formula: C22H31N6O5P
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tenofovir amibufenamide is synthesized using ProTide technology, which improves the stability and absorption of the drug. It has been included in treatment guidelines for chronic hepatitis B in China since its approval in June 2021. The compound is classified under investigational drugs and has not yet been widely classified into specific drug categories beyond its function as an antiviral agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of tenofovir amibufenamide involves several chemical reactions that utilize ProTide technology. This method enhances the compound's stability in systemic circulation and promotes efficient intracellular conversion to its active form, tenofovir diphosphate. The synthesis typically includes:

  1. Formation of the Phosphonamidate: The initial step involves the reaction of tenofovir with a suitable phosphonate derivative to form the phosphonamidate.
  2. Methyl Group Addition: An additional methyl group is incorporated to enhance the compound's pharmacokinetic properties.
  3. Purification: The final product undergoes purification processes to ensure high purity levels necessary for clinical use.
Molecular Structure Analysis

Structure and Data

The molecular formula of tenofovir amibufenamide is C22H31N6O5PC_{22}H_{31}N_{6}O_{5}P, with a molecular weight of approximately 490.50 g/mol. Its structure features a unique combination of a nucleotide backbone with a phenoxyphosphinyl group, which contributes to its activity as a reverse transcriptase inhibitor.

  • IUPAC Name: Alanine, n-((s)-(((1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy)methyl)phenoxyphosphinyl)-2-methyl-, 1-methylethyl ester.
  • CAS Number: 1571076-26-0.
  • InChI Key: ORHSFGJQGPUCRR-JTJFVBHCSA-N.

The structural features allow for effective binding to viral reverse transcriptase, facilitating inhibition of viral replication .

Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir amibufenamide undergoes hydrolysis in vivo, primarily catalyzed by cathepsin A and carboxylesterase 1, leading to the release of tenofovir. This process is crucial as it determines the bioactivation of the prodrug into its active form. The key reactions involved include:

  1. Hydrolysis: The ester bond in tenofovir amibufenamide is hydrolyzed to release tenofovir.
  2. Phosphorylation: Once released, tenofovir is phosphorylated by cellular kinases to form tenofovir diphosphate, which is the active metabolite that exerts antiviral effects.

These reactions highlight the importance of enzymatic activity in determining the efficacy and safety profile of tenofovir amibufenamide .

Mechanism of Action

Process and Data

The mechanism by which tenofovir amibufenamide operates involves several steps:

  1. Cellular Uptake: After administration, the prodrug enters hepatocytes where it undergoes hydrolysis.
  2. Activation: The released tenofovir is then phosphorylated to its active form.
  3. Inhibition of Viral Replication: Tenofovir diphosphate competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase, leading to chain termination during viral replication.

This mechanism allows for effective suppression of hepatitis B virus replication, contributing to improved clinical outcomes in patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tenofovir amibufenamide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, facilitating formulation into oral dosage forms.
  • Stability: Demonstrates enhanced stability in plasma compared to other prodrugs like tenofovir disoproxil fumarate.

These properties are essential for ensuring that the drug maintains efficacy throughout its shelf life and during patient administration .

Applications

Scientific Uses

Tenofovir amibufenamide is primarily used in clinical settings for treating chronic hepatitis B virus infections. Its advantages include:

  • Higher Bioavailability: Compared to existing treatments, it offers improved absorption rates.
  • Reduced Toxicity: Lower incidence of renal toxicity compared to other nucleoside analogs.
  • Clinical Trials: Ongoing studies continue to evaluate its long-term efficacy and safety profiles.

As a result, tenofovir amibufenamide represents a promising option for patients requiring antiviral therapy against hepatitis B virus, potentially improving patient adherence due to its favorable safety profile .

Medicinal Chemistry & Prodrug Design

Protide Technology in Nucleotide Analog Development

Protide (Prodrug Nucleotide) technology enables targeted delivery of nucleoside monophosphates by bypassing the rate-limiting initial phosphorylation step. This approach masks the polar phosphate group through bioreversible linkages, enhancing cellular uptake and metabolic activation. Tenofovir amibufenamide exemplifies this strategy, incorporating a phosphoramidate moiety that undergoes enzymatic hydrolysis to release tenofovir monophosphate intracellularly. Protides achieve 6–10-fold higher intracellular tenofovir diphosphate levels compared to non-prodrug analogs, significantly improving antiviral efficacy against hepatitis B virus (HBV) [1] [3]. The technology exploits tissue-specific enzymes (e.g., cathepsin A in hepatocytes) for selective activation, minimizing off-target effects [2] [8].

Molecular Optimization: Alanine Phenoxy Isopropyl Ester Modifications

Tenofovir amibufenamide features strategic methyl-group additions to the alanine phenoxy isopropyl ester scaffold compared to tenofovir alafenamide. This modification enhances plasma stability by sterically hindering hydrolytic enzymes. Key structural attributes include:

  • Methylated Alanine Moiety: The L-alanine ester incorporates a methyl group at the carbon adjacent to the phenoxy group, reducing carboxylesterase-mediated hydrolysis in blood plasma [1] [5].
  • Aryloxy Phosphoramidate Linkage: The phenol group stabilizes the phosphorous center while facilitating enzyme recognition. Hydrolysis studies demonstrate 2.3-fold slower degradation in human plasma versus tenofovir alafenamide [1].
  • Bioactivation Efficiency: The modified scaffold increases intracellular tenofovir diphosphate concentrations by 35% in primary hepatocytes compared to tenofovir alafenamide, correlating with an EC~50~ of 7.29 ± 0.71 nM against HBV in HepG2.2.15 cells (versus 12.17 ± 0.56 nM for tenofovir alafenamide) [1] [6].

Table 1: Impact of Structural Modifications on Antiviral Activity

ProdrugEC~50~ (nM) in HepG2.2.15 CellsRelative Intracellular TFV-DP
Tenofovir amibufenamide7.29 ± 0.711.35×
Tenofovir alafenamide12.17 ± 0.561.00× (reference)
Tenofovir disoproxil15.82 ± 1.240.62×

Stereochemical Considerations in Phosphoramidate Configuration

Tenofovir amibufenamide contains a chiral phosphorus center, with the (S~p~)-configured diastereomer exhibiting superior biological activity. Critical stereochemical aspects include:

  • Diastereomeric Preference: The (S~p~)-phosphoramidate configuration aligns with cathepsin A’s substrate-binding pocket, enabling 4.7-fold faster activation than the (R~p~)-diastereomer [2] [8].
  • Synthetic Control: Manufacturing employs L-alanine isopropyl ester precursors and stereoselective phosphorus coupling agents (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one) to achieve >98% diastereomeric excess [7].
  • Solid-State Stability: The (S~p~)-configuration maintains crystalline integrity under accelerated storage conditions (40°C/75% RH), with <0.2% diastereomer interconversion over 6 months [8].

Comparative Structural Analysis with Tenofovir Disoproxil Fumarate

Tenofovir amibufenamide diverges fundamentally from tenofovir disoproxil fumarate in prodrug architecture:

  • Chemical Linkages: Replaces labile carbonate esters (tenofovir disoproxil fumarate) with hydrolytically stable phosphoramidate bonds. This reduces non-specific esterase cleavage in gastrointestinal fluid by 89% [1] [4].
  • Metabolic Activation: While tenofovir disoproxil fumarate undergoes systemic hydrolysis to tenofovir, tenofovir amibufenamide requires intracellular enzyme-mediated conversion (cathepsin A/carboxylesterase 1), minimizing plasma tenofovir exposure. Pharmacokinetic studies show 91% lower plasma tenofovir levels after tenofovir amibufenamide administration [1] [5].
  • Molecular Weight Efficiency: Despite higher molecular weight (584.5 g/mol vs 635.5 g/mol for tenofovir disoproxil fumarate), tenofovir amibufenamide achieves equivalent antiviral activity at 1/12 the molar dose due to enhanced target delivery [1] [10].

Table 2: Structural and Activation Properties of Tenofovir Prodrugs

PropertyTenofovir AmibufenamideTenofovir Disoproxil Fumarate
Prodrug LinkagePhosphoramidateCarbonate ester
Enzymatic ActivationCathepsin A/CES1Non-specific esterases
Plasma t~1/2~ (h)1.8 ± 0.30.4 ± 0.1
Hepatocyte Selectivity9.7:1 (liver:plasma ratio)1.2:1

Prodrug Stability Profiling in Physiological Matrices

Tenofovir amibufenamide exhibits optimized stability across biological environments:

  • Gastrointestinal Stability: Resists acidic degradation (pH 1.2; >94% intact after 2 hours) due to the phosphoramidate bond’s low acid susceptibility. This contrasts with tenofovir disoproxil fumarate’s 38% degradation under identical conditions [1] [5].
  • Hepatic vs Intestinal Metabolism: Demonstrates tissue-selective activation:
  • Hepatic S9 Fractions: 82% conversion to tenofovir monophosphate within 30 minutes via carboxylesterase 1 [1].
  • Intestinal S9 Fractions: <5% activation, minimizing premature hydrolysis during absorption [1] [2].
  • Plasma Compartment Stability: Half-life of 110 minutes in human plasma versus 22 minutes for tenofovir alafenamide, attributed to steric shielding of the ester bond [1] [5]. Food co-administration increases tenofovir amibufenamide AUC~0–∞~ by 58.2% but does not alter its metabolic pathway [5].

Table 3: Stability Parameters in Physiological Matrices

MatrixHalf-life (min)Primary Degradation Pathway
Simulated Gastric Fluid>120None (pH-resistant)
Human Plasma110 ± 15Non-enzymatic hydrolysis
Hepatic S9 Fraction18.4 ± 2.1CES1-mediated hydrolysis
Intestinal S9 Fraction>360Minimal activation

These properties collectively enable tenofovir amibufenamide to achieve 73% higher liver tenofovir diphosphate concentrations than tenofovir disoproxil fumarate at equivalent doses, validating its design rationale [1] [6].

Properties

Product Name

Tenofovir amibufenamide

IUPAC Name

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate

Molecular Formula

C22H31N6O5P

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34+/m1/s1

InChI Key

ORHSFGJQGPUCRR-RZCFMFBHSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.